molecular formula C7H15ClN2O3S B13552367 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride

2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride

Cat. No.: B13552367
M. Wt: 242.72 g/mol
InChI Key: AUNRZLJWLVHDRA-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes an oxazole ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride typically involves the reaction of 5,5-dimethyl-4,5-dihydro-1,2-oxazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethanamine hydrochloride
  • 4,5-Diphenyl-2-imidazolethiol
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Uniqueness

2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride is unique due to its combination of an oxazole ring and a sulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.72 g/mol

IUPAC Name

2-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfonyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c1-7(2)5-6(9-12-7)13(10,11)4-3-8;/h3-5,8H2,1-2H3;1H

InChI Key

AUNRZLJWLVHDRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)CCN)C.Cl

Origin of Product

United States

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